3-Amino-3-(4-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in the synthesis of various pharmaceuticals and chemical intermediates. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting 4-fluorobenzyl alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the hydrogenation step, leading to higher yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 3-(4-Fluorophenyl)propanal.
Reduction: 3-Amino-3-(4-fluorophenyl)propan-1-amine.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-3-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluorophenyl)propan-1-ol depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical interactions.
Comparison with Similar Compounds
- 3-Amino-3-(3-fluorophenyl)propan-1-ol
- 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Comparison:
- 3-Amino-3-(4-fluorophenyl)propan-1-ol vs. 3-Amino-3-(3-fluorophenyl)propan-1-ol: The position of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
- This compound vs. 3-Amino-3-(3-methoxyphenyl)propan-1-ol: The presence of a methoxy group instead of a fluorine atom can significantly alter the compound’s electronic properties and its behavior in chemical reactions.
Properties
IUPAC Name |
3-amino-3-(4-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJPLYPJQZYBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622542 |
Source
|
Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612532-52-2 |
Source
|
Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(4-fluorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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